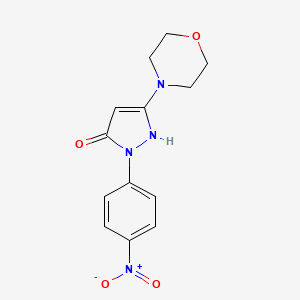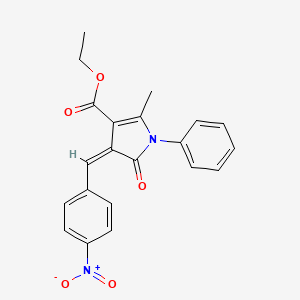![molecular formula C16H16N8O2 B11532291 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532291.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting appropriate precursors under controlled conditions, often involving cyclization reactions.
Introduction of the triazole ring:
Formation of the hydrazide moiety: This can be done by reacting hydrazine derivatives with the intermediate compounds formed in the previous steps.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or analog of the compound being studied.
Comparison with Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
These compounds share similar structural features but differ in their functional groups and overall chemical properties
Properties
Molecular Formula |
C16H16N8O2 |
|---|---|
Molecular Weight |
352.35 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]triazole-4-carboxamide |
InChI |
InChI=1S/C16H16N8O2/c1-10(8-12-6-4-3-5-7-12)9-18-20-16(25)13-11(2)24(23-19-13)15-14(17)21-26-22-15/h3-9H,1-2H3,(H2,17,21)(H,20,25)/b10-8+,18-9+ |
InChI Key |
OHNPBMOXAPLPFH-FSTQYXDXSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11532217.png)

![N-[(E)-(2,6-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11532219.png)
![5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11532222.png)
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11532234.png)
![3,4-dichlorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B11532242.png)

![2-(2,5-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11532251.png)
![(2Z)-2-{(2E)-[2-(benzyloxy)-3,5-diiodobenzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11532257.png)
![2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11532264.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11532267.png)
![2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11532276.png)
![(3Z)-4-bromo-3-[(3-iodo-4-methylphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11532284.png)
![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B11532292.png)
